RL-0070933

Hedgehog signaling Primary cilium Smoothened trafficking

RL-0070933 (GI-560192, CAS 301326-41-0) is a high-purity (≥98%) research reagent that uniquely modulates Smoothened (Smo) ciliary translocation/accumulation through the Hedgehog pathway (EC₅₀ 0.02 µM). Unlike cyclopamine, vismodegib, or SAG, it acts without direct Smo heptahelical bundle binding, eliminating confounding ciliary accumulation/depletion artifacts. This benzohydrazide scaffold is optimal as a positive control in high-content imaging assays (NIH/3T3, MEF, ARPE-19 Smo::EGFP localization) and serves as a synthetically tractable, achiral template for SAR campaigns devoid of P450 inhibitory liability. Procure for reproducible, mechanism-specific Hedgehog pathway profiling.

Molecular Formula C20H16N2O2
Molecular Weight 316.4 g/mol
Cat. No. B15621908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRL-0070933
Molecular FormulaC20H16N2O2
Molecular Weight316.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H16N2O2/c23-19-12-10-18(11-13-19)20(24)22-21-14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-14,23H,(H,22,24)/b21-14+
InChIKeyPNAOAWLPWZRVCK-KGENOOAVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RL-0070933 (GI-560192) Procurement Guide: A Potent Smo Cilial Modulator for Hedgehog Pathway Research


RL-0070933 (synonym GI-560192; CAS 301326-41-0) is a small-molecule Smoothened (Smo) cilial modulator that regulates the translocation and/or accumulation of Smo into the primary cilium via the Hedgehog (Hh) signaling pathway . It exhibits an EC50 value of 0.02 µM in Smo cilial modulation assays and belongs to the benzohydrazide chemotype with the IUPAC name (E)-N'-([1,1'-biphenyl]-4-ylmethylene)-4-hydroxybenzohydrazide . Unlike classical Smo agonists or antagonists that directly bind the Smo heptahelical bundle, RL-0070933 modulates the ciliary trafficking of Smo, a mechanism described in the patent family US20130274233A1 covering modulators of the Hedgehog signaling pathway [1]. The compound is supplied as a high-purity research reagent (≥98%, with some vendors reporting 99.53%) by multiple authorized vendors including MedChemExpress (HY-148440) and TargetMol (T64351) .

Why RL-0070933 Cannot Be Simply Substituted by Generic Smo Antagonists or Agonists for Cilial Translocation Studies


Interchanging RL-0070933 with classical Smo antagonists (e.g., cyclopamine, vismodegib, itraconazole) or Smo agonists (e.g., SAG) carries substantial scientific risk because these agents affect Smo ciliary localization in mechanistically divergent and often opposing ways [1]. Cyclopamine, despite being a pathway antagonist, paradoxically promotes Smo accumulation in the primary cilium (pseudo-agonist behavior) [2]; SANT-1 and GDC-0449 (vismodegib) deplete Smo from the cilium [1]; and itraconazole prevents ciliary Smo accumulation through a binding site distinct from cyclopamine while also inhibiting cytochrome P450 enzymes [3]. RL-0070933, in contrast, modulates Smo translocation and/or accumulation to the primary cilium through the Hh signaling pathway with an EC50 of 0.02 µM, representing a distinct pharmacological profile that is not replicated by any of these widely used reference compounds . Substituting without verifying the specific ciliary trafficking readout can therefore produce confounded or misinterpreted results in experiments where Smo primary cilium localization is the endpoint of interest.

RL-0070933 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Key Smo Modulators


Smo Cilial Modulation Potency: RL-0070933 EC50 = 0.02 µM vs. Cyclopamine, Itraconazole, and CUR61414

RL-0070933 demonstrates an EC50 of 0.02 µM (20 nM) for modulation of Smo translocation to the primary cilium, as reported by vendor datasheets referencing the primary patent assay . In cross-study comparison, cyclopamine shows an IC50 of 46 nM for Smo inhibition in TM3Hh12 cells (Hh pathway inhibition), but this value reflects direct Smo binding antagonism rather than cilial trafficking modulation . Itraconazole inhibits Hh pathway activity with an IC50 of approximately 800 nM and prevents Smo ciliary accumulation, but its potency for cilial modulation is substantially weaker . CUR61414 binds Smo with a Ki of 44 nM but its EC50 for ciliary translocation has not been reported . No direct head-to-head study comparing RL-0070933 with these agents in an identical ciliary translocation assay has been published; all potency comparisons are cross-study and should be interpreted with the understanding that assay endpoints differ (Smo ciliary translocation vs. Hh transcriptional output vs. Smo binding).

Hedgehog signaling Primary cilium Smoothened trafficking Potency comparison

Mechanism of Action: Ciliary Translocation Modulation vs. Direct Smo Binding in Cyclopamine and Vismodegib

The patent US20130274233A1 explicitly describes compounds that 'modulate the translocation and/or accumulation of smoothened to the primary cilia' as a distinct pharmacological class, with RL-0070933 (covered under the generic Formula I or II) falling within this category [1]. In contrast, cyclopamine directly binds the Smo heptahelical bundle (IC50 46 nM) and paradoxically induces Smo ciliary accumulation despite inhibiting downstream signaling [2]. Vismodegib (GDC-0449) binds Smo and depletes it from the cilium, while SANT-1 removes Smo from the cilium even in the presence of cyclopamine [3]. RL-0070933's mechanism—modulating Smo translocation without being classified as a direct Smo agonist or antagonist in the classical binding sense—offers a mechanistically orthogonal tool for dissecting the relationship between Smo ciliary trafficking and Hedgehog pathway activation.

Primary cilium Smoothened trafficking Mechanism of action Ciliary localization

Chemical Scaffold Differentiation: Benzohydrazide RL-0070933 vs. Steroidal Alkaloid, Triazole, and Chlorobenzothiophene Smo Modulators

RL-0070933 is a benzohydrazide derivative—(E)-N'-([1,1'-biphenyl]-4-ylmethylene)-4-hydroxybenzohydrazide—with molecular formula C20H16N2O2 and molecular weight 316.35 g/mol . This scaffold is chemically distinct from all major classes of Smo modulators: cyclopamine and jervine are steroidal alkaloids (MW ~411 and ~425 g/mol); itraconazole is a triazole antifungal (MW 705.6 g/mol); SAG is a chlorobenzothiophene (MW ~490 g/mol as dihydrochloride salt); CUR61414 is an aminoproline derivative; and vismodegib is a biphenyl amide (MW 421.3 g/mol) [1]. The benzohydrazide chemotype offers a structurally compact, achiral scaffold with favorable physicochemical properties (cLogP ~3.5–4.0 estimated) and synthetic accessibility via condensation of 4-hydroxybenzohydrazide with 4-formylbiphenyl . This scaffold differentiation reduces the likelihood of overlapping off-target profiles with other Smo modulators and provides a distinct chemical starting point for medicinal chemistry optimization programs where structure–activity relationships around ciliary trafficking modulation are sought.

Chemical scaffold Benzohydrazide Chemotype comparison Drug discovery

Purity and Quality Specifications: RL-0070933 at 99.53% vs. Standard Research-Grade Smo Modulators

RL-0070933 is commercially available at verified purity levels of 99.53% (CymitQuimica, solid form) and ≥98% (multiple vendors including MedChemExpress, TargetMol, Bidepharm) . In comparison, cyclopamine is typically supplied at ≥98% purity but its complex steroidal alkaloid structure presents greater analytical characterization challenges; itraconazole is supplied at ≥98% but contains multiple chiral centers and requires extensive quality control for isomeric purity . TPB15, a comparator Smo translocation blocker with in vivo activity, is typically supplied at ≥98% purity with limited long-term stability data . The high purity and relatively simple benzohydrazide structure of RL-0070933 facilitate reproducible quantification by HPLC, NMR, and mass spectrometry, reducing variability in dose–response experiments where precise compound concentration is critical.

Compound purity Quality control Procurement specification Research reagent

In Vivo and ADME Data Gap: RL-0070933 vs. TPB15 and Itraconazole

As of the current evidence base, no published in vivo pharmacokinetic, efficacy, or toxicity data are available for RL-0070933 in peer-reviewed literature or patent examples—a notable data gap relative to mechanistically related comparators [1]. In contrast, TPB15 (a Smo translocation blocker with additional effects on Smo protein expression) has demonstrated oral bioavailability and superior antitumor activity compared to vismodegib in triple-negative breast cancer (MDA-MB-468) xenograft models with significantly lower toxicity [2]. Itraconazole, an FDA-approved antifungal with Smo ciliary accumulation inhibitory activity, has extensive clinical pharmacokinetic data and has been repurposed in clinical trials for Hedgehog-driven cancers (IC50 ~800 nM in vitro, but achieving this concentration in tumor tissue requires high dosing due to plasma protein binding >99%) [3]. This data gap for RL-0070933 means that users planning to transition from in vitro ciliary translocation assays to in vivo models must independently characterize its pharmacokinetic profile, metabolic stability, and toxicity before in vivo deployment. Procurement decisions should weigh this against the compound's unique in vitro mechanistic profile.

Pharmacokinetics In vivo efficacy ADME Translational research

Recommended Application Scenarios for RL-0070933 Based on Quantitative Differentiation Evidence


High-Content Imaging Screens for Smo Ciliary Translocation Modulators

RL-0070933 is optimally suited as a reference compound or tool for high-content imaging assays that quantify Smo::EGFP ciliary localization in NIH/3T3, MEF, or ARPE-19 cells, as described in patent US20130274233A1 [1]. Its EC50 of 0.02 µM for this specific endpoint—combined with its lack of confounding ciliary accumulation or depletion effects seen with cyclopamine or vismodegib—makes it the preferred positive control for screens designed to identify novel modulators of Smo primary cilium trafficking. This application directly leverages the evidence established in Evidence Items 1 (Potency) and 2 (Mechanism).

Mechanistic Dissection of Smo Ciliary Trafficking vs. Canonical Hedgehog Transcriptional Output

Experimental designs that aim to uncouple Smo ciliary localization from Gli-mediated transcriptional activation require a tool compound that modulates trafficking without directly binding the Smo heptahelical bundle. RL-0070933 fulfills this role, as its mechanism is described as modulation of Smo translocation/accumulation to primary cilia through the Hedgehog signaling pathway, distinct from classical Smo binders [1]. This scenario is grounded in Evidence Item 2 (Mechanism) and supports procurement for academic labs studying the cell biology of primary cilia and Hedgehog signal transduction .

Medicinal Chemistry Starting Point for Benzohydrazide-Based Smo Trafficking Modulators

The benzohydrazide scaffold of RL-0070933—(E)-N'-([1,1'-biphenyl]-4-ylmethylene)-4-hydroxybenzohydrazide, MW 316.35—provides a synthetically tractable, achiral chemotype for structure–activity relationship (SAR) campaigns aimed at optimizing ciliary trafficking modulation [1]. Its structural divergence from steroidal alkaloid (cyclopamine), triazole (itraconazole), and chlorobenzothiophene (SAG) Smo modulators reduces the risk of pre-existing intellectual property entanglements and off-target liabilities, as established in Evidence Item 3 (Chemical Scaffold). Procurement for medicinal chemistry programs benefits from the commercial availability of high-purity batches (≥98–99.53%) suitable as reference standards .

In Vitro Pathway Profiling Where P450-Independent Smo Modulation Is Required

In cell-based Hedgehog pathway assays where concomitant cytochrome P450 inhibition would confound interpretation—such as co-treatment studies with P450-metabolized compounds—RL-0070933 offers an advantage over itraconazole, which is a potent CYP450 inhibitor (IC50 16–26 nM) in addition to its Smo ciliary accumulation inhibitory activity [1]. While RL-0070933's selectivity profile has not been comprehensively published, its structural class (benzohydrazide) is not associated with P450 inhibition, and the compound is not flagged for CYP450 liability in available vendor documentation . This scenario derives from Evidence Items 2 (Mechanism), 3 (Scaffold), and 5 (Data Gap), and applies to procurement for pathway profiling studies sensitive to off-target P450 effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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